

# PG106 Tfa Technical Support Center: Minimizing Experimental Variability

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## Compound of Interest

Compound Name: PG106 Tfa

Cat. No.: B14749537

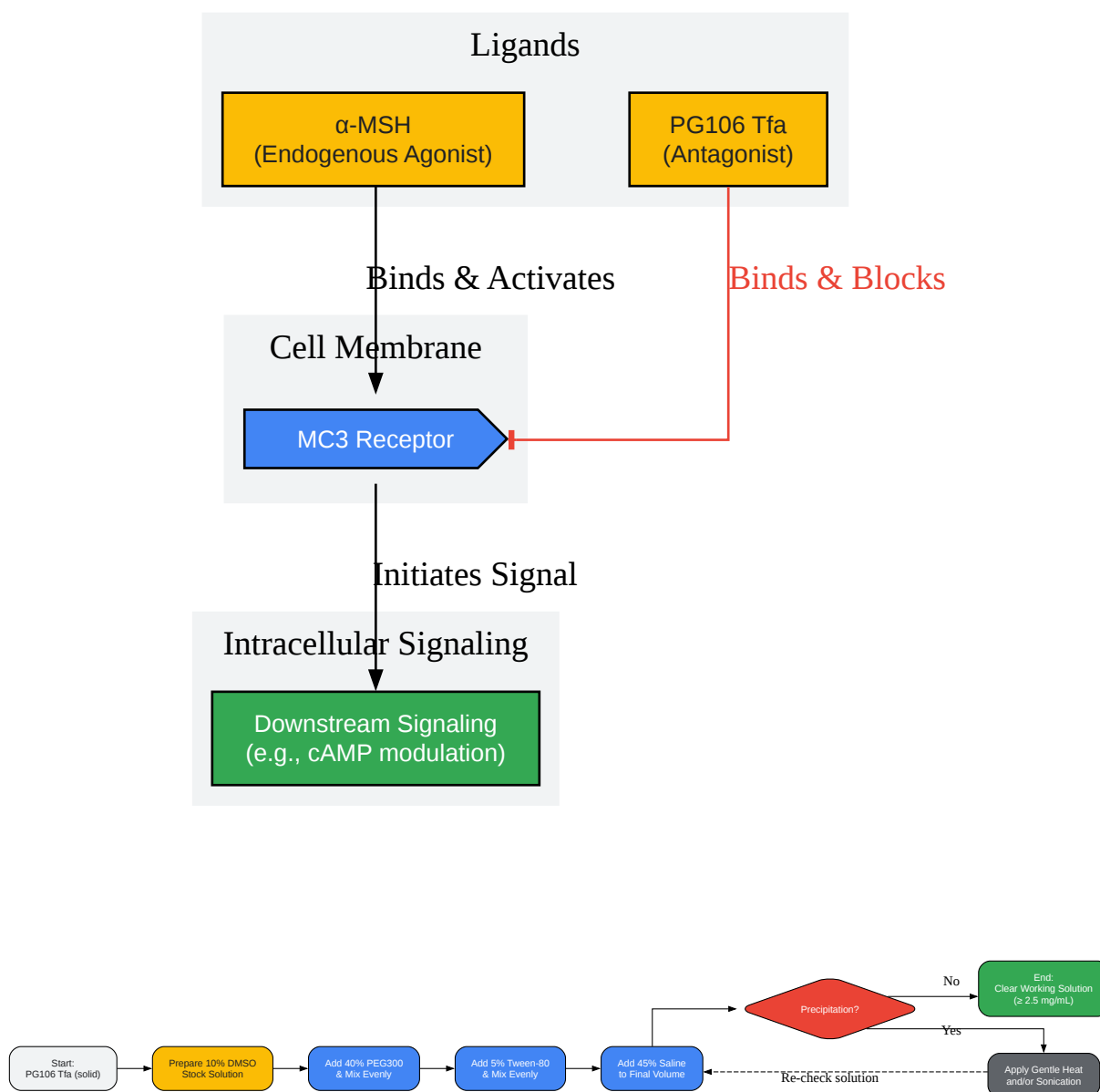
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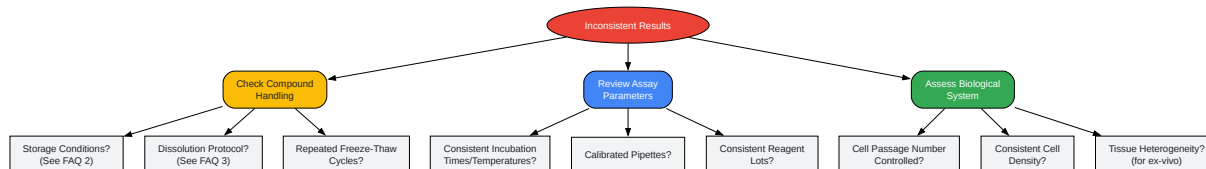
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving **PG106 Tfa**.

## Frequently Asked Questions (FAQs)

Q1: What is **PG106 Tfa** and what is its primary mechanism of action?

**PG106 Tfa** is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R).<sup>[1]</sup> Its primary mechanism is to block the binding of endogenous agonists (like  $\alpha$ -MSH) to the MC3R, thereby inhibiting downstream signaling pathways. It demonstrates high selectivity for hMC3R with an  $IC_{50}$  of 210 nM, and shows no significant activity at the human melanocortin 4 (hMC4R) or 5 (hMC5R) receptors, which is crucial for reducing off-target effects related to these receptors.<sup>[1]</sup>





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## References

- 1. medchemexpress.com [medchemexpress.com]
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